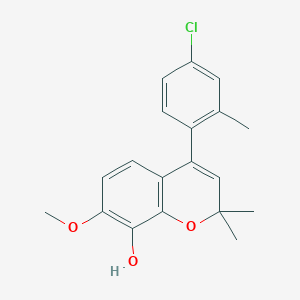
Neuroinflammatory-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neuroinflammatory-IN-3 is a synthetic compound designed to modulate neuroinflammatory pathways. It has gained significant attention due to its potential therapeutic applications in treating various neurodegenerative and neuroinflammatory disorders. The compound is known for its ability to inhibit specific molecular targets involved in the inflammatory response within the central nervous system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Neuroinflammatory-IN-3 involves multiple steps, starting with the preparation of the core structure through a series of condensation and cyclization reactions. The key intermediates are then functionalized using selective halogenation and alkylation reactions. The final product is obtained through purification processes such as recrystallization and chromatography.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. Advanced purification techniques, including high-performance liquid chromatography (HPLC), are employed to ensure the compound meets pharmaceutical-grade standards.
Analyse Des Réactions Chimiques
Types of Reactions: Neuroinflammatory-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert this compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Hydroxide ions, amine groups; often in polar solvents like water or alcohols.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
Applications De Recherche Scientifique
Neuroinflammatory-IN-3 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study neuroinflammatory pathways and develop new synthetic methodologies.
Biology: Employed in cell culture and animal models to investigate the mechanisms of neuroinflammation and neurodegeneration.
Medicine: Potential therapeutic agent for treating neurodegenerative diseases such as Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis.
Industry: Utilized in the development of diagnostic tools and assays for detecting neuroinflammatory markers.
Mécanisme D'action
Neuroinflammatory-IN-3 exerts its effects by targeting specific molecular pathways involved in neuroinflammation. The compound inhibits the activation of the nucleotide-binding oligomerization domain-like receptor protein 3 (NLRP3) inflammasome, a key component of the innate immune response. By preventing the assembly and activation of the NLRP3 inflammasome, this compound reduces the production of pro-inflammatory cytokines such as interleukin-1β and interleukin-18, thereby mitigating the inflammatory response and protecting neuronal cells from damage.
Comparaison Avec Des Composés Similaires
Neuroinflammatory-IN-3 is unique in its high specificity and potency in inhibiting the NLRP3 inflammasome. Similar compounds include:
Neuroinflammatory-IN-1: Another NLRP3 inhibitor but with lower potency and specificity.
Neuroinflammatory-IN-2: Exhibits similar inhibitory effects but has a different chemical structure and pharmacokinetic profile.
Neuroinflammatory-IN-4: A newer compound with enhanced bioavailability but still under investigation for its long-term safety and efficacy.
In comparison, this compound stands out due to its balanced profile of high potency, specificity, and favorable pharmacokinetics, making it a promising candidate for further development and clinical applications.
Propriétés
Formule moléculaire |
C19H19ClO3 |
|---|---|
Poids moléculaire |
330.8 g/mol |
Nom IUPAC |
4-(4-chloro-2-methylphenyl)-7-methoxy-2,2-dimethylchromen-8-ol |
InChI |
InChI=1S/C19H19ClO3/c1-11-9-12(20)5-6-13(11)15-10-19(2,3)23-18-14(15)7-8-16(22-4)17(18)21/h5-10,21H,1-4H3 |
Clé InChI |
WNNARDJCOGHFDX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)C2=CC(OC3=C2C=CC(=C3O)OC)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


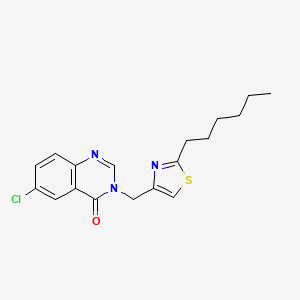
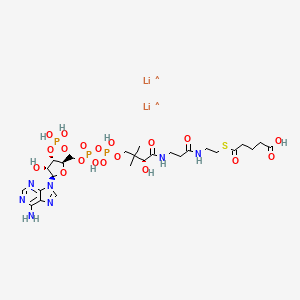

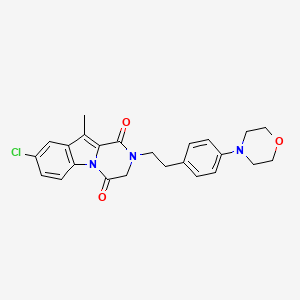
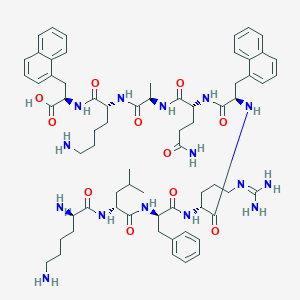
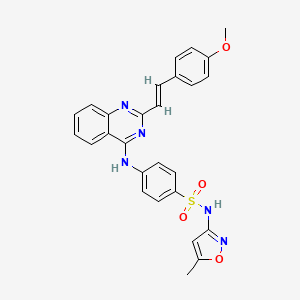
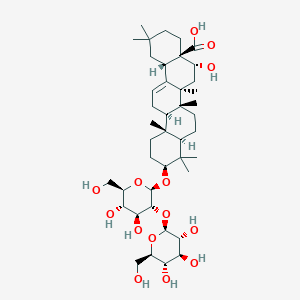
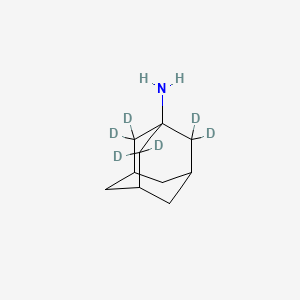
![1-[(2R,5R)-5-[(2-chloroethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15141320.png)
![(1Z,3E,5S,8R,9S,10S,11S,13S,15R,16S,18Z,24R,25S)-11-ethyl-2,24-dihydroxy-10-methyl-21,26-diazapentacyclo[23.2.1.05,16.08,15.09,13]octacosa-1,3,18-triene-7,20,27,28-tetrone](/img/structure/B15141328.png)
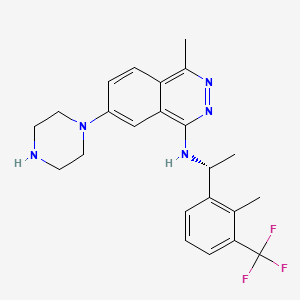
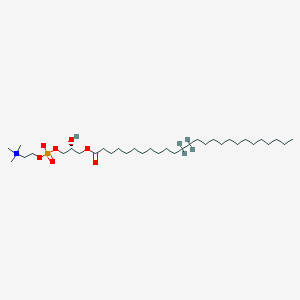
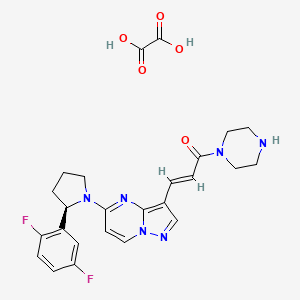
![9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B15141353.png)
